molecular formula C6H6N4 B137202 3H-Imidazo[4,5-b]pyridin-2-amine CAS No. 132898-03-4

3H-Imidazo[4,5-b]pyridin-2-amine

Cat. No. B137202
Key on ui cas rn: 132898-03-4
M. Wt: 134.14 g/mol
InChI Key: KXQPVJRJUJJWQJ-UHFFFAOYSA-N
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Patent
US07838681B2

Procedure details

20 mg (0.1 mmol) of the cis allyl amine 16 are dissolved in a 1M NaOH solution (2 ml). The mixture is left at ambient temperature for 48 h. This solution is extracted with BuOH (3×20 ml). The butanol phases are combined and evaporated to dryness. The residue is taken up in the minimum amount of methanol and then purified on preparative silica gel plates using the DCM/MeOH(NH3), 8/2, mixture as eluent. Compound 17 (4 mg) is obtained with a yield of 31%.
Name
cis allyl amine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
COC(=O)[NH:4][CH2:5][CH:6]=[CH:7][C:8]1[NH:9][CH:10]([NH2:13])[NH:11][CH:12]=1>[OH-].[Na+]>[NH:9]1[C:8]2[C:12](=[N:4][CH:5]=[CH:6][CH:7]=2)[N:11]=[C:10]1[NH2:13] |f:1.2|

Inputs

Step One
Name
cis allyl amine
Quantity
20 mg
Type
reactant
Smiles
COC(NCC=CC=1NC(NC1)N)=O
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with BuOH (3×20 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified on preparative silica gel plates

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1C(=NC2=NC=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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